molecular formula C17H11Br2NO2 B1667944 Broxaldine CAS No. 3684-46-6

Broxaldine

Katalognummer: B1667944
CAS-Nummer: 3684-46-6
Molekulargewicht: 421.1 g/mol
InChI-Schlüssel: IJTPLVAAROHGGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Broxaldine can be synthesized through the esterification of 5,7-dibromo-2-methyl-8-quinolinol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Broxaldin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird in Studien zur antimikrobiellen Aktivität verwendet, insbesondere gegen Clostridium difficile und Pilzpathogene.

    Medizin: Untersucht auf sein potenzielles Einsatzgebiet als Antiprotozoen- und Antimykotikum.

    Industrie: Wird bei der Entwicklung von antimikrobiellen Beschichtungen und Materialien eingesetzt.

5. Wirkmechanismus

Broxaldin übt seine antimikrobiellen Wirkungen aus, indem es das Wachstum und die Lebensfähigkeit von Mikroorganismen hemmt. Es zielt auf die zelluläre Maschinerie von Krankheitserregern ab und stört essentielle Prozesse wie die DNA-Replikation und die Proteinsynthese. Die Bromatome der Verbindung spielen eine entscheidende Rolle für ihre antimikrobielle Aktivität, indem sie ihre Bindungsaffinität zu mikrobiellen Zielstrukturen erhöhen .

Ähnliche Verbindungen:

Einzigartigkeit von Broxaldin: Die einzigartige Kombination von Bromatomen und der Benzoatestergruppe in Broxaldin verstärkt seine antimikrobiellen Eigenschaften im Vergleich zu seinen Analogen. Das Vorhandensein von Bromatomen erhöht seine Reaktivität und Bindungsaffinität zu mikrobiellen Zielstrukturen, was es zu einem wirksameren antimikrobiellen Mittel macht .

Wirkmechanismus

Broxaldine exerts its antimicrobial effects by inhibiting the growth and viability of microorganisms. It targets the cellular machinery of pathogens, disrupting essential processes such as DNA replication and protein synthesis. The compound’s bromine atoms play a crucial role in its antimicrobial activity by enhancing its binding affinity to microbial targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Broxaldine: this compound’s unique combination of bromine atoms and the benzoate ester group enhances its antimicrobial properties compared to its analogs. The presence of bromine atoms increases its reactivity and binding affinity to microbial targets, making it a more potent antimicrobial agent .

Eigenschaften

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPLVAAROHGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863245
Record name 5,7-Dibromo-2-methylquinolin-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3684-46-6
Record name 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3684-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaldine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dibromo-2-methylquinolin-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Broxaldine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXALDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broxaldine
Reactant of Route 2
Reactant of Route 2
Broxaldine
Reactant of Route 3
Reactant of Route 3
Broxaldine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Broxaldine
Reactant of Route 5
Reactant of Route 5
Broxaldine
Reactant of Route 6
Reactant of Route 6
Broxaldine
Customer
Q & A

Q1: What is brobenzoxaldine commonly used for in a clinical setting?

A1: Brobenzoxaldine, often combined with broxyquinoline, is indicated for the treatment of intestinal amoebiasis. [] It has demonstrated efficacy in eliminating the parasite in a significant proportion of patients. [] Additionally, there are investigations into its potential use against giardiasis. [, ]

Q2: Are there any reports of adverse effects associated with brobenzoxaldine administration?

A2: While generally considered safe and effective at therapeutic doses, [] a study reported transient paresthesia in one volunteer subject during treatment with a brobenzoxaldine and broxyquinoline combination. [] Another study documented a case of impaired exercise tolerance in a healthy individual taking the same drug combination. [] Notably, a study in dogs revealed more severe toxic effects, including neurological symptoms, weight loss, and even death at higher doses. []

Q3: How does brobenzoxaldine compare to other treatments for intestinal amoebiasis?

A3: While the provided research focuses on brobenzoxaldine and its combination with broxyquinoline, it lacks direct comparisons with other established treatments for intestinal amoebiasis. Further research is needed to determine its relative efficacy and safety profile compared to alternative therapies.

Q4: What is the mechanism of action of brobenzoxaldine against Entamoeba histolytica?

A4: The provided research does not delve into the specific molecular mechanisms by which brobenzoxaldine exerts its anti-amoebic effects. Further studies are necessary to elucidate its interaction with potential targets within the parasite.

Q5: Beyond intestinal amoebiasis, are there other potential applications for brobenzoxaldine?

A5: Some studies explored its activity against other parasites like Giardia lamblia and even its potential in treating leprosy, although with limited success. [, , ] Additionally, brobenzoxaldine has shown antifungal activity in specific laboratory settings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.